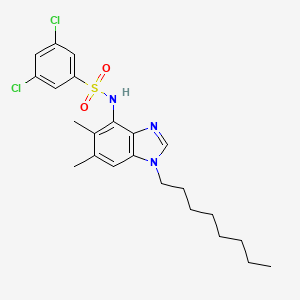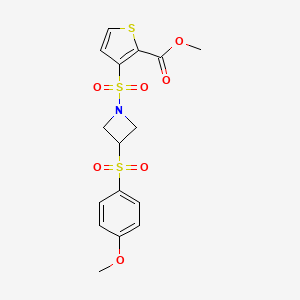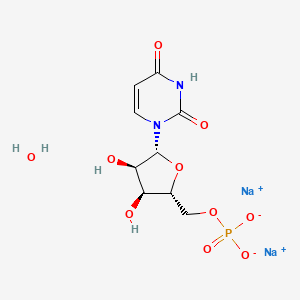![molecular formula C18H20N4O3S B2959229 7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 896677-68-2](/img/structure/B2959229.png)
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Properties
Heterocyclic Compound Synthesis : Research has shown that related pyrimidine derivatives are synthesized through reactions involving various starting materials, demonstrating the chemical versatility of pyrimidine-based compounds. These compounds are explored for their potential in producing new heterocyclic compounds with significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Inflammatory and Analgesic Activities : A study elaborates on the synthesis of novel benzodifuranyl and thiazolopyrimidine derivatives derived from visnaginone and khellinone, highlighting their analgesic and anti-inflammatory properties. The study provides evidence of these compounds' potential as cyclooxygenase inhibitors, offering insights into their mechanism of action (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antibacterial Activities : Another area of interest is the exploration of pyrimidine diones for their antibacterial and anticancer activities. A particular study focuses on synthesizing pyranopyrimidin-2,4-dione derivatives and testing them for these activities, showing promising results against specific bacterial strains and cancer cell lines (Aremu et al., 2017).
Antiviral Activities : Research into the antiviral properties of pyrimidine derivatives, specifically those substituted with phosphonomethoxyalkoxy groups, reveals their potential against retroviruses, including HIV. This highlights the potential of pyrimidine-based compounds in developing antiretroviral therapies (Holý et al., 2002).
作用機序
Target of Action
The primary targets of this compound appear to be Poly (ADP-ribose) polymerases-1 (PARP-1) and ATF4 and NF-kB proteins . PARP-1 is involved in DNA repair damage and is a known sensor of DNA damage responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . ATF4 and NF-kB proteins are involved in the regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .
Mode of Action
The compound interacts with its targets, leading to inhibition of their activities. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound also exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the ER stress, apoptosis, and the NF-kB inflammatory pathway . It also inhibits the DNA repair process facilitated by PARP-1, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using environmentally friendly methods , suggesting that the compound’s synthesis and action may be influenced by environmental factors.
特性
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-6-8-12(25-4)9-7-11/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYMZMUECKBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)


![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)

![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)
![N1-[4-bromo-2-(trifluoromethyl)phenyl]-4-chlorobutanamide](/img/structure/B2959166.png)
